Cas no 2248379-68-0 (Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate)

Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate is a versatile heterocyclic building block widely used in medicinal chemistry and organic synthesis. Its key structural features include a reactive aminomethyl group and a carboxylate ester, making it valuable for constructing complex molecules, particularly in pharmaceutical applications. The tert-butyl ester group enhances stability and facilitates further functionalization under mild conditions. The oxazole core contributes to its utility in designing biologically active compounds, such as kinase inhibitors and antimicrobial agents. This compound’s well-defined reactivity profile and compatibility with diverse synthetic methodologies make it a preferred intermediate for researchers developing novel therapeutics or exploring structure-activity relationships.
Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate structure
2248379-68-0 structure
Product Name:Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate
CAS No:2248379-68-0
MF:C9H14N2O3
MW:198.219062328339
CID:6479171
PubChem ID:165979434
Update Time:2025-10-31

Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248379-68-0
    • EN300-1669656
    • tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate
    • Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate
    • Inchi: 1S/C9H14N2O3/c1-9(2,3)14-8(12)6-5-13-7(4-10)11-6/h5H,4,10H2,1-3H3
    • InChI Key: KJLFECVVPJTHCQ-UHFFFAOYSA-N
    • SMILES: O(C(C1=COC(CN)=N1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 198.10044231g/mol
  • Monoisotopic Mass: 198.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 78.4Ų

Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate Pricemore >>

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Additional information on Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate

Recent Advances in the Application of Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate (CAS: 2248379-68-0) in Chemical Biology and Pharmaceutical Research

The compound Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate (CAS: 2248379-68-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings and developments related to this compound, highlighting its role in drug discovery and medicinal chemistry.

Recent studies have demonstrated the utility of Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate as a building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its unique structural features, including the oxazole ring and the tert-butyl ester group, make it an attractive scaffold for the development of small-molecule inhibitors targeting various disease pathways. For instance, researchers have successfully utilized this compound in the synthesis of kinase inhibitors and GPCR modulators, showcasing its broad applicability in drug design.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists employed Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate as a key intermediate in the development of novel anti-cancer agents. The compound's ability to serve as a versatile precursor for the introduction of diverse functional groups enabled the rapid optimization of lead compounds with improved potency and selectivity against specific cancer targets. The study reported promising in vitro and in vivo results, highlighting the compound's potential in oncology drug discovery.

Another significant application of this compound has been in the field of antimicrobial research. Recent work has demonstrated its effectiveness as a precursor for the synthesis of novel oxazole-containing antibiotics with activity against drug-resistant bacterial strains. The structural flexibility of the compound allows for the introduction of various pharmacophores, enabling researchers to fine-tune the antimicrobial properties of the resulting molecules.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable methods for the production and modification of Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate. Green chemistry approaches, including catalytic methods and solvent-free reactions, have been successfully applied to improve the yield and purity of this important intermediate while reducing environmental impact.

Looking forward, the unique properties of Tert-butyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate (CAS: 2248379-68-0) position it as a valuable tool in the continued exploration of novel therapeutic agents. Its applications in fragment-based drug discovery, PROTAC development, and targeted protein degradation strategies represent exciting areas for future research. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in addressing unmet medical needs across multiple disease areas.

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